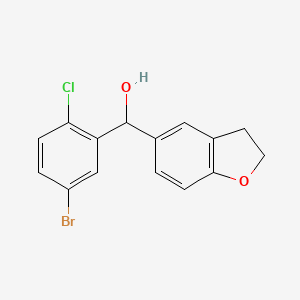
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol is an organic compound that features a complex structure with both halogenated phenyl and dihydrobenzofuran moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the halogenation of a phenyl compound to introduce the bromo and chloro substituents. This is followed by a Friedel-Crafts acylation to attach the dihydrobenzofuran moiety. The final step involves the reduction of the carbonyl group to form the methanol derivative. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as converting the methanol group to a methyl group.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring.
Aplicaciones Científicas De Investigación
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of (5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The halogenated phenyl ring and dihydrobenzofuran moiety can bind to specific sites, altering the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-4-yl)methanol
- (5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-6-yl)methanol
- (5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-7-yl)methanol
Uniqueness
The uniqueness of (5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the methanol group and the halogen atoms can significantly affect the compound’s properties and applications.
Propiedades
Fórmula molecular |
C15H12BrClO2 |
|---|---|
Peso molecular |
339.61 g/mol |
Nombre IUPAC |
(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol |
InChI |
InChI=1S/C15H12BrClO2/c16-11-2-3-13(17)12(8-11)15(18)10-1-4-14-9(7-10)5-6-19-14/h1-4,7-8,15,18H,5-6H2 |
Clave InChI |
FXVTVFDIAOTIBG-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2)C(C3=C(C=CC(=C3)Br)Cl)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
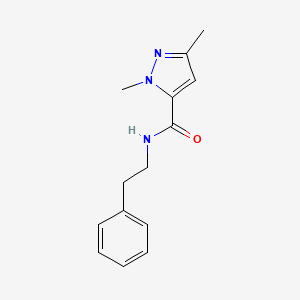

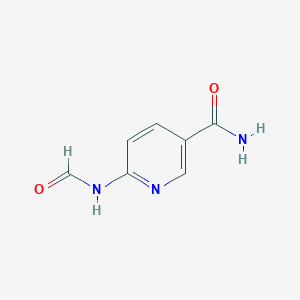
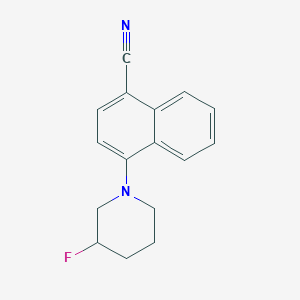

![3,6,6-Trimethyl-8-oxabicyclo[5.1.0]oct-2-en-4-one](/img/structure/B8685089.png)
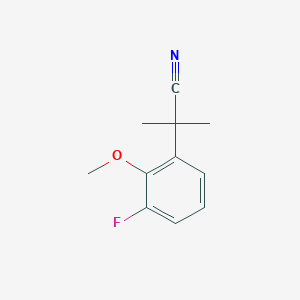
![1-Benzoyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B8685113.png)
![6-methyl-n-[(1S)-1-phenylethyl]-2,3,4,9-tetrahydro-1h-carbazol-1-amine](/img/structure/B8685121.png)
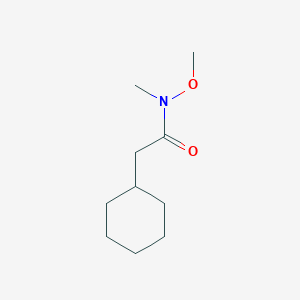
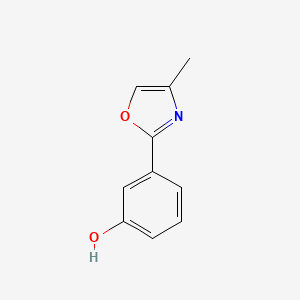
![(1-Acetyl-imidazo[1,5-a]pyridin-3-yl)-acetic acid methyl ester](/img/structure/B8685155.png)


